Cas no 927802-07-1 (7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic Acid)

7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 7-hydroxychromane-3-carboxylic acid
- 7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
- 7-hydroxy-3,4-dihydro-2H-chromene-3-carboxylic acid
- 7-hydroxychroman-3-carboxylic acid
- SBB084127
- 7-HYDROXY-3-CHROMANECARBOXYLIC ACID
- Z235363157
- 7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic Acid
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- MDL: MFCD08442197
- Inchi: 1S/C10H10O4/c11-8-2-1-6-3-7(10(12)13)5-14-9(6)4-8/h1-2,4,7,11H,3,5H2,(H,12,13)
- InChI Key: PXISEHYLCCXPQG-UHFFFAOYSA-N
- SMILES: O1C2C=C(C=CC=2CC(C(=O)O)C1)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 228
- Topological Polar Surface Area: 66.8
- XLogP3: 1.1
7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27493-2.5g |
7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
927802-07-1 | 95% | 2.5g |
$1903.0 | 2023-09-10 | |
TRC | B444380-100mg |
7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic Acid |
927802-07-1 | 100mg |
$ 365.00 | 2022-06-07 | ||
TRC | B444380-10mg |
7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic Acid |
927802-07-1 | 10mg |
$ 70.00 | 2022-06-07 | ||
Enamine | EN300-27493-0.5g |
7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
927802-07-1 | 95% | 0.5g |
$758.0 | 2023-09-10 | |
Aaron | AR019LBJ-10g |
7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
927802-07-1 | 95% | 10g |
$5767.00 | 2024-07-18 | |
1PlusChem | 1P019L37-250mg |
7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
927802-07-1 | 95% | 250mg |
$657.00 | 2024-04-20 | |
1PlusChem | 1P019L37-10g |
7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
927802-07-1 | 95% | 10g |
$5224.00 | 2024-04-20 | |
Enamine | EN300-27493-10g |
7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
927802-07-1 | 95% | 10g |
$4176.0 | 2023-09-10 | |
A2B Chem LLC | AV26051-100mg |
7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
927802-07-1 | 95% | 100mg |
$390.00 | 2024-07-18 | |
A2B Chem LLC | AV26051-250mg |
7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
927802-07-1 | 95% | 250mg |
$542.00 | 2024-07-18 |
7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic Acid Related Literature
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Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
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Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
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A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
Additional information on 7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic Acid
Introduction to 7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic Acid (CAS No. 927802-07-1)
7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic Acid, identified by the chemical identifier CAS No. 927802-07-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic organic molecule belongs to the benzopyran class, a structure that has been extensively studied due to its biological relevance and potential therapeutic applications. The presence of both hydroxyl and carboxylic acid functional groups in its molecular framework suggests a high degree of reactivity, making it a valuable scaffold for further chemical derivatization and pharmacological exploration.
The benzopyran core is a well-documented motif in natural products and synthetic drug candidates. Its aromatic stability combined with the flexibility provided by the dihydropyran ring makes it an attractive structure for designing molecules with enhanced bioavailability and target specificity. In recent years, derivatives of benzopyran have been investigated for their roles in modulating various biological pathways, including those involved in inflammation, neurodegeneration, and cancer progression.
One of the most compelling aspects of 7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic Acid is its potential as a precursor for more complex pharmacophores. The hydroxyl group at the 7-position and the carboxylic acid at the 3-position provide multiple sites for chemical modification. This allows researchers to tailor the compound’s properties, such as solubility, metabolic stability, and binding affinity, to meet specific therapeutic requirements. For instance, introducing amine or ester functionalities could enhance its interaction with biological targets or improve its pharmacokinetic profile.
Recent advancements in computational chemistry have enabled more efficient virtual screening of compounds like 7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic Acid. By leveraging machine learning algorithms and large-scale databases, researchers can predict binding interactions with proteins and other biomolecules with remarkable accuracy. This approach has accelerated the discovery of novel drug candidates and has been particularly useful in identifying lead compounds for further optimization.
The compound’s structural features also make it a candidate for exploring new synthetic methodologies. The dihydropyran ring can undergo various reactions, including oxidation to form pyrans or reduction to yield tetrahydrofurans. These transformations open up possibilities for creating diverse analogs with distinct biological activities. Moreover, the carboxylic acid moiety can be used to form esters or amides, which are common pharmacophoric elements in many approved drugs.
In the context of drug discovery, 7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic Acid (CAS No. 927802-07-1) has been linked to several ongoing research projects aimed at developing treatments for chronic diseases. For example, studies have suggested that benzopyran derivatives may inhibit enzymes involved in inflammatory responses by modulating cytokine production. Additionally, some research indicates that these compounds could have neuroprotective effects, making them promising candidates for therapies targeting neurodegenerative disorders such as Alzheimer’s disease.
The synthesis of 7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic Acid involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include cyclization reactions followed by functional group interconversions. Advances in catalytic methods have improved the efficiency and scalability of these processes, reducing costs and environmental impact. Green chemistry principles are increasingly being applied to optimize synthetic pathways, ensuring that future production methods align with sustainable practices.
The pharmacological evaluation of 7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic Acid has revealed intriguing biological activities in preclinical models. Initial studies have demonstrated its ability to interact with receptors and enzymes relevant to metabolic diseases. Furthermore, its structural similarity to known bioactive molecules suggests that it may exhibit synergistic effects when combined with other therapeutic agents. This underscores the importance of exploring combination therapies as a strategy to enhance treatment outcomes.
As research continues to uncover new applications for 7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic Acid, collaboration between academic institutions and pharmaceutical companies will be crucial for translating laboratory findings into clinical reality. The compound’s versatility as a chemical scaffold positions it as a key player in the ongoing quest to develop innovative treatments for human diseases.
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